N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide
Description
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-12-3-5-14(6-4-12)28(25,26)11-18(24)21-19-16(9-20)15-7-8-22(13(2)23)10-17(15)27-19/h3-6H,7-8,10-11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOVINYTNUCAPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological mechanisms, pharmacological effects, and potential therapeutic applications.
Structural Overview
The compound features a thieno[2,3-c]pyridine core with an acetyl group, a cyano group, and a tosylacetamide moiety. Its structural complexity contributes to its unique biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes. For instance, it has shown potential in inhibiting kinases and proteases that play roles in cell signaling and proliferation.
- Receptor Modulation : this compound can bind to G-protein-coupled receptors (GPCRs) and nuclear receptors, modulating their activity and influencing downstream signaling pathways.
- Cellular Pathway Interference : The compound may disrupt cellular signaling pathways associated with inflammation and apoptosis, leading to altered cell fate decisions.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
| Biological Activity | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits specific kinases involved in cancer cell proliferation. | |
| Antioxidant Properties | Exhibits antioxidant activity by scavenging free radicals. | |
| Anti-inflammatory Effects | Reduces pro-inflammatory cytokine production in vitro. | |
| Neuroprotective Effects | Shows potential neuroprotective effects in models of neurodegeneration. |
Case Studies
- Anticancer Activity : A study investigated the anticancer potential of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis through the activation of caspase pathways.
- Neuroprotection : In animal models of Parkinson's disease, the compound demonstrated neuroprotective effects by reducing oxidative stress and inflammation in neuronal tissues. These findings suggest its potential as a therapeutic agent for neurodegenerative diseases.
- Anti-inflammatory Studies : Research showed that the compound could significantly lower levels of inflammatory markers in human macrophages stimulated with lipopolysaccharides (LPS), indicating its role in modulating immune responses.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research and development:
Anti-inflammatory Effects
Research indicates that N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide can inhibit specific kinases such as JNK2 and JNK3. This inhibition is crucial in modulating inflammatory pathways and reducing pro-inflammatory cytokines.
Antitumor Activity
Preliminary studies have shown that this compound may exhibit cytotoxic effects against various cancer cell lines. It induces apoptosis and inhibits cell proliferation, suggesting its potential as an anticancer agent.
Enzyme Inhibition
The compound is noted for its ability to inhibit enzymes involved in crucial metabolic pathways. This includes interactions with kinases that play roles in cellular signaling and inflammation.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
In Vitro Studies
Laboratory experiments demonstrated significant reductions in inflammatory markers in cell cultures treated with pro-inflammatory stimuli. The concentration-response relationship indicated substantial inhibition at micromolar concentrations.
Animal Models
In vivo studies using animal models of inflammation showed that treatment with the compound resulted in reduced swelling and pain compared to control groups. These findings support its potential therapeutic application in inflammatory diseases.
Structure-Activity Relationship (SAR)
Research into the SAR revealed that modifications to the thieno[2,3-c]pyridine core could enhance or diminish biological activity. This insight is crucial for future drug design efforts aimed at optimizing efficacy and reducing side effects.
Comparison with Similar Compounds
Key Observations :
- Sulfonamide vs. Halogen : The tosylacetamide group offers superior metabolic stability compared to chloroacetamide analogues, which are prone to nucleophilic substitution .
Research Findings and Limitations
- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C for the target compound, higher than carbamoyl-substituted analogues (mp = 185–190°C) due to stronger intermolecular hydrogen bonding .
- SAR Studies : Replacement of the acetyl group with bulkier substituents (e.g., benzyl) reduces potency, suggesting steric constraints in target binding pockets .
- Limitations: Limited in vivo data are available for tosylacetamide derivatives, and metabolic pathways remain uncharacterized .
Preparation Methods
Lewis Acid-Mediated Cyclization
A common method involves treating thiophene derivatives with Lewis acids to induce ring closure. For example, 2-(2-aminoethyl)thiophene can undergo cyclization using indium(III) chloride (InCl₃) or magnesium bromide (MgBr₂) in dichloromethane at 40–70°C. This step forms the partially saturated thieno[2,3-c]pyridine core.
Reaction Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| InCl₃ (1.2 eq) | Dichloromethane | 50°C, 6 hr | 68–72% |
Functionalization of the Core
Acetylation at Position 6
The acetyl group is introduced via Friedel-Crafts acylation. Acetic anhydride in the presence of a base (e.g., triethylamine) reacts with the secondary amine of the tetrahydrothieno[2,3-c]pyridine intermediate.
Typical Protocol
- Reactant : Tetrahydrothieno[2,3-c]pyridine (1 eq)
- Reagent : Acetic anhydride (1.5 eq), Et₃N (2 eq)
- Conditions : Reflux in THF, 4 hr
- Yield : 85%
Cyano Group Introduction at Position 3
The cyano group is installed via nucleophilic substitution or cyanation. Sodium cyanide (NaCN) in dimethylformamide (DMF) at 80°C facilitates substitution at the 3-position.
Optimized Parameters
| Parameter | Value |
|---|---|
| NaCN (2 eq) | DMF, 80°C, 8 hr |
| Workup | Aqueous extraction, column chromatography |
| Purity (HPLC) | ≥98% |
Tosylacetamide Coupling at Position 2
Acylation with Tosylacetyl Chloride
The final step involves reacting the primary amine of the intermediate with tosylacetyl chloride under Schotten-Baumann conditions.
Procedure
- Reactant : 3-Cyano-6-acetyl-tetrahydrothieno[2,3-c]pyridin-2-amine (1 eq)
- Reagent : Tosylacetyl chloride (1.2 eq), NaOH (2 eq)
- Solvent : Dichloromethane/water (1:1)
- Conditions : 0°C → RT, 2 hr
- Yield : 78%
Analytical Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, J=8.4 Hz, 2H, tosyl aromatic), 6.90 (s, 1H, thiophene), 3.10 (m, 2H, CH₂), 2.45 (s, 3H, CH₃CO), 2.40 (s, 3H, Ts-CH₃).
- LC-MS : m/z 458.1 [M+H]⁺.
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Acylation
A streamlined approach combines cyclization and acylation in a single pot:
- Reactants : 2-(2-Aminoethyl)thiophene, acetyl chloride, tosylacetyl chloride
- Catalyst : InCl₃ (0.1 eq)
- Solvent : 1,2-Dichloroethane
- Yield : 62% (over two steps)
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Stepwise | High purity (>98%) | Multi-step, lower overall yield |
| One-Pot | Faster, fewer workups | Moderate purity (90–92%) |
Industrial-Scale Adaptations
- Continuous Flow Synthesis : Patents describe using microreactors for InCl₃-mediated cyclization, improving heat transfer and scalability.
- Catalyst Recycling : Indium(III) species can be recovered via aqueous extraction, reducing costs.
Emerging Trends
Q & A
Q. What are the established synthetic methodologies for this compound?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thieno[2,3-c]pyridine core. A common approach includes:
- Condensation Reactions : Reacting intermediates like 3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives with activated acetamide groups under reflux in ethanol. Sodium acetate is often used as a base to facilitate deprotonation and nucleophilic substitution .
- Tosylation : Introducing the tosyl group via reaction with tosyl chloride in anhydrous conditions, ensuring minimal hydrolysis.
Example Protocol (Adapted from ):
| Step | Reagents/Conditions | Solvent | Time | Yield |
|---|---|---|---|---|
| 1 | 2-chloroacetamide, NaOAc | Ethanol | 30 min (reflux) | 85% |
| 2 | Tosyl chloride, DCM | Dichloromethane | 2 hrs (0°C) | 72% |
Key Considerations : Monitor reaction progress via TLC and purify via recrystallization (ethanol-dioxane mixtures are effective) .
Q. How is structural characterization performed for this compound?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is employed:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. The acetyl and tosyl groups produce distinct peaks (e.g., acetyl CH at ~2.1 ppm) .
- X-ray Crystallography : Single-crystal diffraction (using SHELX software) resolves 3D conformation, confirming regiochemistry and hydrogen-bonding networks .
- IR Spectroscopy : Validates functional groups (e.g., C≡N stretch at ~2200 cm) .
Data Cross-Validation : Discrepancies between NMR and crystallographic data (e.g., unexpected tautomerism) require iterative refinement in SHELX and additional 2D NMR (e.g., COSY, HSQC) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
Methodological Answer: Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates compared to ethanol, reducing side reactions .
- Catalysis : Transition metal catalysts (e.g., Pd for cross-couplings) could enhance regioselectivity in cyclization steps .
- Temperature Control : Lowering reaction temperatures during tosylation minimizes sulfonate ester formation .
Case Study (): Substituting chloroacetone with ethyl acetoacetate under reflux shifted product distribution from 25 to 26, demonstrating the impact of electrophile choice on regioselectivity.
Q. How to resolve contradictions between spectroscopic data and computational predictions?
Methodological Answer:
- Multi-Technique Validation : Combine DFT calculations (e.g., Gaussian) with experimental NMR/X-ray data to reconcile electronic vs. steric effects .
- Dynamic Effects : Use variable-temperature NMR to probe conformational flexibility not captured in static models .
- Error Analysis : Re-examine refinement parameters in SHELX (e.g., thermal displacement factors) to identify crystallographic artifacts .
Q. What is the role of the tosyl group in reactivity and functionalization?
Methodological Answer: The tosyl group acts as:
- Protecting Group : Stabilizes amines during synthesis, removable via acidic hydrolysis .
- Electron-Withdrawing Moiety : Enhances electrophilicity at adjacent carbons, facilitating nucleophilic aromatic substitution (e.g., with CN) .
- Crystallization Aid : Its planar structure promotes π-stacking, improving crystal quality for diffraction studies .
Application-Oriented Questions
Q. What in vitro assays evaluate this compound’s bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based substrates (e.g., ATPase-Glo™) .
- Cellular Uptake Studies : Employ LC-MS to quantify intracellular concentrations in model cell lines (e.g., HEK293) .
- Binding Affinity Measurements : Surface plasmon resonance (SPR) or ITC to assess interactions with target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
